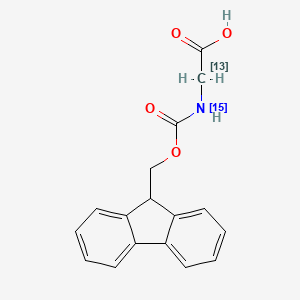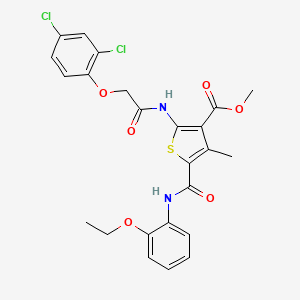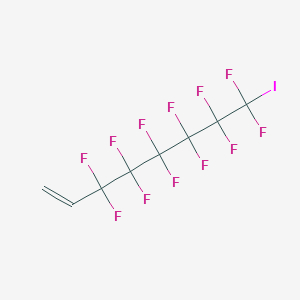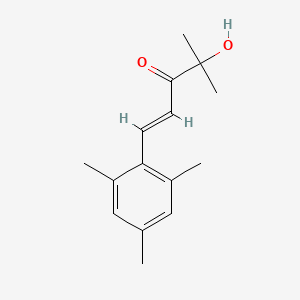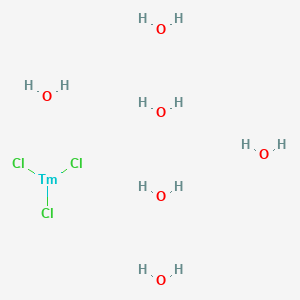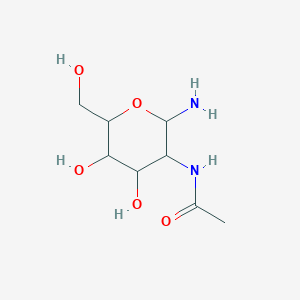![molecular formula C11H10O2 B12061842 Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione](/img/structure/B12061842.png)
Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione is a polycyclic cage compound with the molecular formula C₁₁H₁₀O₂ and a molecular weight of 174.1959 . This compound is known for its unique structure, which includes five interconnected rings, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione involves multiple steps, often starting with the preparation of the polycyclic framework. One common method includes the use of sulphated zirconia and hydrotalcite as catalysts in microwave-assisted reactions under solvent-free conditions . The reaction typically involves the protection and deprotection of reactive centers to achieve the desired product with high yields.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the use of efficient catalysts and microwave-assisted reactions suggests potential scalability for industrial applications. The use of solvent-free conditions also aligns with green chemistry principles, making it an attractive option for large-scale production.
化学反応の分析
Types of Reactions
Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include p-toluenesulfonic acid for protection-deprotection reactions and cyanosilylation reagents for functionalization . The reactions are often carried out under controlled temperatures and solvent-free conditions to achieve high yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyanosilylation reactions can produce cyanosilylated derivatives, while oxidation reactions can yield various oxidized forms of the compound.
科学的研究の応用
Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione has several scientific research applications, including:
Chemistry: Used as a model compound for studying polycyclic cage structures and their reactivity.
Biology: Investigated for its potential neuroprotective properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure.
作用機序
The mechanism of action of Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione involves its interaction with molecular targets through its unique polycyclic structure. The compound can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with multiple biological targets .
類似化合物との比較
Similar Compounds
Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane: Similar structure but lacks the dione functional groups.
Hexahydro-1,2,4-ethanylylidene-1H-cyclobuta[cd]pentalene-5,7(1aH)-dione: Another polycyclic compound with a different arrangement of rings.
Uniqueness
Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione is unique due to its specific arrangement of five interconnected rings and the presence of dione functional groups. This structure imparts distinct chemical and physical properties, making it a valuable compound for various scientific investigations.
特性
分子式 |
C11H10O2 |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
(1R,2S,3S,5R,6R,7R,9R,10R)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione |
InChI |
InChI=1S/C11H10O2/c12-10-6-2-1-3-5-4(2)8(10)9(5)11(13)7(3)6/h2-9H,1H2/t2-,3+,4-,5+,6-,7-,8-,9-/m1/s1 |
InChIキー |
WTUFOKOJVXNYTJ-MFAOOUEMSA-N |
異性体SMILES |
C1[C@@H]2[C@@H]3[C@@H]4[C@H]1[C@@H]5[C@@H]2C(=O)[C@H]3[C@@H]4C5=O |
正規SMILES |
C1C2C3C4C1C5C2C(=O)C3C4C5=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[3-Ethoxy-4-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-butenylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-2(3H)-thiazolylidene)methyl]-4,5-dihydro-4-oxothiazolium iodide](/img/structure/B12061811.png)
